Navigating the Synthesis and Application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Technical Guide for Advanced Research
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a specialized aromatic amine of significant interest in medicinal chemistry and materials science. Notably, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its status as a novel or less-common research chemical. This guide, therefore, serves as a predictive and comparative analysis, leveraging data from structurally analogous compounds to illuminate the potential properties, synthesis, and applications of this target molecule.
The Strategic Value of Fluorinated Anilines in Modern Chemistry
The deliberate incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl group, often described as a 'super-methyl' group, imparts unique properties such as enhanced lipophilicity, metabolic stability, and strong electron-withdrawing capabilities.[1] When integrated into an aniline framework, these attributes can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making trifluoromethylated anilines highly sought-after intermediates.[1][3] The addition of a fluorine atom further modulates the electronic environment and steric profile of the aromatic ring, offering fine-tuned control over reactivity and biological interactions.[4]
Physicochemical Properties: A Comparative Analysis
To predict the characteristics of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a comparative analysis of its close structural analogs is invaluable. The following table summarizes key computed and experimental data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (Target) | Not readily available | C8H7F4N | ~193.14 (Calculated) | Target Molecule |
| 3-Fluoro-5-(trifluoromethyl)aniline | 454-67-1 | C7H5F4N | 179.12[5] | Lacks the 4-methyl group |
| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C8H8F3N | 175.15 | Lacks the 3-fluoro group |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C7H5F4N | 179.11[6] | Different substitution pattern |
| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | 914225-61-9 | C7H4ClF4N | 227.56 | Chloro and fluoro at different positions |
Based on these analogs, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is expected to be a liquid or low-melting solid at room temperature, with moderate to high lipophilicity. The presence of both fluoro and trifluoromethyl groups will create a highly electron-deficient aromatic ring, influencing its reactivity in subsequent chemical transformations.
Proposed Synthetic Strategies
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline can be approached through established methodologies for the preparation of substituted anilines, primarily involving the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route is outlined below.
Diagram: Proposed Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Caption: A proposed multi-step synthesis for the target aniline.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the synthesis of similar trifluoromethylated anilines.[7] Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary for this specific target.
Step 1: Nitration of a Suitable Precursor
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the starting material (e.g., a substituted benzotrichloride).[7]
-
Maintain the temperature while stirring for a specified duration to allow for regioselective nitration.
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the nitrated intermediate with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitroaromatic compound.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitroaromatic intermediate in a suitable solvent, such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
-
Purify the product by column chromatography or distillation to yield the final 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline makes it a valuable building block for various applications:
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Pharmaceuticals: This aniline can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the fluoro and methyl groups provide handles for further structural modification and can influence the molecule's overall conformation and electronic properties.[1][8][9] For instance, similar structures are precursors to drugs like Nilotinib, a kinase inhibitor.[8][10]
-
Agrochemicals: Trifluoromethylated anilines are frequently used in the development of potent and environmentally stable herbicides and pesticides.[1][4] The electron-withdrawing nature of the substituents can enhance the biological activity of the final product.
-
Materials Science: The high fluorine content and specific electronic properties make this compound a candidate for incorporation into specialty polymers, liquid crystals, and organic light-emitting diode (OLED) materials.[8] The trifluoromethyl group can improve the performance and stability of these materials.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not available, the safety precautions for structurally related anilines should be strictly followed.
-
General Hazards: Anilines, particularly halogenated ones, are often classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12][13][14] They can cause skin and eye irritation.[11][13][15]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12][13]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[11][12][13]
-
If swallowed: Rinse mouth and seek medical attention. Do NOT induce vomiting.[12]
-
Always consult the MSDS of a closely related compound, such as 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) or 3-Fluoro-5-(trifluoromethyl)aniline (CAS 454-67-1), before handling.[11][13]
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a promising, albeit currently under-documented, building block for advanced chemical synthesis. By leveraging the extensive knowledge base of its structural analogs, researchers can confidently predict its properties, devise effective synthetic strategies, and explore its potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials. As with any novel compound, careful and systematic experimental validation is paramount.
References
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- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.).
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3-Fluoro-5-(trifluoromethyl)aniline. (n.d.). LabSolutions. [Link]
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3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline | C8H7F4NO | CID 131012918. (n.d.). PubChem. [Link]
- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (URL not available)
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3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 19436618. (n.d.). PubChem. [Link]
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Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline. (2025). Angene Chemical. [Link]
- 4-Fluoro-3-(trifluoromethyl)
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4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377. (n.d.). PubChem. [Link]
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Safety data sheet - 4-(Trifluoromethyl)aniline. (2022). [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
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3-Fluoro-5-nitro-4-(trifluoromethyl)aniline | C7H4F4N2O2 | CID 131316757. (n.d.). PubChem. [Link]
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3-Fluoro-5-[4-(trifluoromethyl)phenoxy]aniline. (n.d.). PubChem. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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